molecular formula C18H30F3NSn B598222 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine CAS No. 1204580-78-8

2-(Tributylstannyl)-3-(trifluoromethyl)pyridine

Cat. No.: B598222
CAS No.: 1204580-78-8
M. Wt: 436.15
InChI Key: OSSFRTFAOBTHDZ-UHFFFAOYSA-N
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Description

2-(Tributylstannyl)-3-(trifluoromethyl)pyridine is a chemical compound that features both a trifluoromethyl group and a tributylstannyl group attached to a pyridine ring The trifluoromethyl group is known for its electron-withdrawing properties, while the tributylstannyl group is often used in organometallic chemistry for various synthetic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tributylstannyl)-3-(trifluoromethyl)pyridine typically involves the introduction of the tributylstannyl group to a pyridine derivative. One common method is the Stille coupling reaction, which involves the reaction of a halogenated pyridine with a tributylstannyl reagent in the presence of a palladium catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or toluene.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Stille coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as considerations for cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-(Tributylstannyl)-3-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.

    Oxidation Reactions: The compound can be oxidized to introduce new functional groups or modify existing ones.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Electrophiles: Used in substitution reactions to replace the tributylstannyl group.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used in oxidation reactions.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of pyridine derivatives, while oxidation reactions can introduce new functional groups such as hydroxyl or carbonyl groups.

Scientific Research Applications

2-(Tributylstannyl)-3-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Industry: Used in the production of materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism by which 2-(tributylstannyl)-3-(trifluoromethyl)pyridine exerts its effects depends on the specific reactions it undergoes. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can influence the reactivity of the pyridine ring. The tributylstannyl group can act as a leaving group in substitution reactions, facilitating the introduction of new functional groups. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it participates in.

Comparison with Similar Compounds

Similar Compounds

    2-(Tributylstannyl)pyridine: Lacks the trifluoromethyl group, making it less electron-withdrawing.

    3-(Trifluoromethyl)pyridine: Lacks the tributylstannyl group, limiting its use in organometallic chemistry.

    2-(Tributylstannyl)-5-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group in a different position, which can affect its reactivity.

Uniqueness

2-(Tributylstannyl)-3-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl and tributylstannyl groups, which confer distinct reactivity and potential applications. The combination of these groups allows for a wide range of chemical transformations and makes this compound a valuable tool in synthetic chemistry.

Properties

IUPAC Name

tributyl-[3-(trifluoromethyl)pyridin-2-yl]stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-2-1-3-10-4-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSFRTFAOBTHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30F3NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656796
Record name 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204580-78-8
Record name 2-(Tributylstannyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tributylstannyl)-3-(trifluoromethyl)pyridine
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